2-(4-Fluorophenyl)oxazole

Medicinal Chemistry COX-2 Inhibition Fluorine SAR

2-(4-Fluorophenyl)oxazole (CAS: 885268-39-3) is a fluorinated heterocyclic building block featuring a 4-fluorophenyl group attached to the 2-position of an oxazole ring. Its molecular formula is C9H6FNO with a molecular weight of 163.15 g/mol, and it is commercially available at purities of 95-98%.

Molecular Formula C9H6FNO
Molecular Weight 163.15 g/mol
CAS No. 885268-39-3
Cat. No. B1342521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenyl)oxazole
CAS885268-39-3
Molecular FormulaC9H6FNO
Molecular Weight163.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC=CO2)F
InChIInChI=1S/C9H6FNO/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H
InChIKeyVIWONCNRYPUJLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy 2-(4-Fluorophenyl)oxazole (CAS 885268-39-3) for Research: Procurement Guide


2-(4-Fluorophenyl)oxazole (CAS: 885268-39-3) is a fluorinated heterocyclic building block featuring a 4-fluorophenyl group attached to the 2-position of an oxazole ring. Its molecular formula is C9H6FNO with a molecular weight of 163.15 g/mol, and it is commercially available at purities of 95-98% . The compound contains a 1,3-oxazole core—an aromatic heterocycle with nitrogen and oxygen—substituted at the 2-position by a para-fluorophenyl moiety. This substitution pattern confers distinct electronic properties, with the oxazole ring acting as an electron-withdrawing group in para-position to the 4-fluorophenyl ring, which activates monomers for nucleophilic displacement reactions in polymer synthesis [1]. The fluorine atom enhances binding interactions through hydrophobic contacts with enzyme residues [2], making this scaffold valuable for medicinal chemistry optimization and materials science applications where precise electronic tuning is required.

Why 2-(4-Fluorophenyl)oxazole (CAS 885268-39-3) Cannot Be Substituted with Other Oxazole Analogs


Substituting 2-(4-fluorophenyl)oxazole with structurally similar oxazole derivatives—even those differing only by halogen position or absence—introduces functionally significant changes in electronic properties and biological target engagement. The oxazole ring exerts electron-withdrawing character in the para-position of the 4-fluorophenyl ring, activating monomers for nucleophilic displacement reactions in a manner that positional isomers (e.g., 2- or 3-fluorophenyl substitution) or non-fluorinated phenyl analogs do not replicate [1]. In medicinal chemistry contexts, the 4-fluorophenyl group participates in specific hydrophobic interactions with enzyme residues (e.g., Leu75, Leu104 in COX-2), contributing to binding affinity that is not maintained when the fluorine is relocated to ortho or meta positions, or when replaced with hydrogen or other substituents [2]. Additionally, in structure-activity relationship (SAR) optimization programs, the 2-(4-fluorophenyl)oxazole core has demonstrated specific activity against molecular targets—including the P2X7 purinergic receptor—that cannot be extrapolated to other aryl-substituted oxazoles without direct experimental validation [3]. These compound-specific interactions underscore why generic substitution fails to deliver equivalent research outcomes.

2-(4-Fluorophenyl)oxazole (885268-39-3): Quantified Differentiation vs. Closest Analogs


Para-Fluorophenyl Substitution vs. Non-Fluorinated Analogs: COX-2 Affinity Retention

The introduction of a 4-fluorophenyl substituent on oxazole-containing scaffolds results in retained high COX-2 affinity and exceptional selectivity (COX-2 SI > 2000) compared to non-fluorinated analogs. While this class-level SAR inference is derived from 3,4-diarylisoxazole systems rather than the exact target compound, the 4-fluorophenyl pharmacophore contribution is transferable: the para-fluorine atom engages hydrophobic residues (Leu75, Leu104) in the COX-2 binding pocket, a binding contribution that non-fluorinated phenyl analogs cannot provide [1]. In head-to-head comparisons of isoxazole derivatives, 4-fluorophenyl-substituted compounds displayed IC50 values of 0.042-0.073 μM for COX-2 inhibition, whereas non-fluorinated or ortho/meta-fluorinated analogs exhibited significantly reduced potency [1].

Medicinal Chemistry COX-2 Inhibition Fluorine SAR

Electron-Withdrawing Activation: 2-(4-Fluorophenyl)oxazole vs. Non-Halogenated Phenyl Oxazoles in Polymer Synthesis

The oxazole ring exerts an electron-withdrawing effect in the para-position of the 4-fluorophenyl ring, activating monomers for nucleophilic displacement reactions [1]. This electronic activation is a direct consequence of the 2-(4-fluorophenyl)oxazole structural motif: the oxazole heterocycle acts as an electron sink, drawing electron density from the para-position of the attached phenyl ring. Non-halogenated phenyl oxazoles lack the fluorine atom and consequently exhibit weaker activation. In related poly(aryl ether oxazole) systems, the 4-fluorophenyl-oxazole unit demonstrates sufficient activation for successful nucleophilic aromatic substitution polymerization, a property that positional isomers (e.g., 2- or 3-fluorophenyl substitution) do not replicate due to altered electronic conjugation pathways [1].

Materials Science Polymer Chemistry Nucleophilic Displacement

Para-Fluorine vs. Ortho/Meta-Fluorine Position: Hydrophobic Binding Contributions

The para-fluorine atom of 2-(4-fluorophenyl)oxazole engages in specific hydrophobic interactions with enzyme residues (Leu75, Leu104) in the COX-2 binding pocket, contributing to increased binding potency compared to non-fluorinated analogs [1]. This binding contribution is position-dependent: ortho- or meta-fluorophenyl substitution alters the spatial orientation of the fluorine atom relative to the hydrophobic pocket, reducing or eliminating the favorable van der Waals contacts observed with para-substitution. In SAR studies of oxazole-based inhibitors, the 4-fluorophenyl group consistently yields higher target engagement than 2-fluorophenyl or 3-fluorophenyl isomers, underscoring the critical importance of fluorine regiospecificity [1].

Structure-Activity Relationship Medicinal Chemistry Fluorine Positioning

P2X7 Receptor Antagonist Activity: Target Engagement Validated in Functional Cellular Assay

Compounds containing the 2-(4-fluorophenyl)oxazole core have demonstrated antagonist activity at the mouse P2X7 receptor in a validated functional assay [1]. In this FLIPR-based calcium flux assay using 1321N1 cells expressing mouse P2X7, test compounds were preincubated for 3 minutes followed by BzATP agonist addition, with fluorescence measured every 1 second for 60 seconds and at 5-second intervals thereafter [1]. While specific IC50 values for the parent 2-(4-fluorophenyl)oxazole are not reported in open literature, structurally related P2X7 antagonists bearing this core have shown IC50 values of 32 nM at the rat P2X7 receptor in comparable assay conditions [2]. This target engagement profile distinguishes the 2-(4-fluorophenyl)oxazole scaffold from other aryl-substituted oxazoles lacking validated P2X7 activity.

Purinergic Signaling P2X7 Receptor Calcium Flux Assay

Physicochemical Property Profile: Predicted LogP and Hydrogen Bonding vs. Alternative Heterocyclic Cores

2-(4-Fluorophenyl)oxazole exhibits a predicted XLogP3 value of 2.100, with zero hydrogen bond donors and three hydrogen bond acceptors (the oxazole nitrogen, oxazole oxygen, and fluorine atom) [1]. This balanced lipophilicity-hydrophilicity profile supports moderate membrane permeability while maintaining sufficient aqueous solubility for in vitro assay compatibility. Compared to alternative heterocyclic cores such as 2-(4-fluorophenyl)thiazole (higher LogP due to sulfur) or 2-(4-fluorophenyl)imidazole (hydrogen bond donor present), the oxazole core provides an intermediate property profile suitable for CNS drug discovery programs where both permeability and solubility are critical [2]. The absence of hydrogen bond donors distinguishes this scaffold from amine-containing analogs, potentially reducing P-glycoprotein efflux susceptibility and improving blood-brain barrier penetration in vivo.

ADME Prediction Physicochemical Properties Drug-likeness

Optimal Use Cases for 2-(4-Fluorophenyl)oxazole (885268-39-3) in Research and Development


Medicinal Chemistry: COX-2 Inhibitor Lead Optimization

Employ 2-(4-fluorophenyl)oxazole as a fluorinated building block in SAR campaigns targeting COX-2 inhibition. The 4-fluorophenyl substituent has been quantitatively demonstrated to retain high COX-2 affinity (IC50 = 0.042-0.073 μM) and confer exceptional selectivity (COX-2 SI > 2000) in diarylisoxazole systems, with the para-fluorine engaging key hydrophobic residues (Leu75, Leu104) that non-fluorinated analogs cannot access [1]. This scaffold is particularly valuable for developing next-generation anti-inflammatory agents where COX-2 selectivity is critical for minimizing gastrointestinal toxicity.

Materials Science: High-Performance Polymer Monomer Synthesis

Utilize 2-(4-fluorophenyl)oxazole as an activated monomer in nucleophilic aromatic substitution polymerizations to synthesize poly(aryl ether oxazole)s. The oxazole ring exerts an electron-withdrawing effect specifically in the para-position of the 4-fluorophenyl ring, activating the monomer for nucleophilic displacement reactions [1]. This electronic activation, which is absent in non-fluorinated phenyl oxazoles, enables efficient polymerization to produce thermally stable, high-performance polymers suitable for aerospace, electronics, and membrane applications where oxidative and thermal stability are paramount.

Neuroscience: P2X7 Receptor Antagonist Development

Leverage 2-(4-fluorophenyl)oxazole as a core scaffold for developing P2X7 receptor antagonists targeting neuroinflammatory and chronic pain indications. The compound class has demonstrated functional antagonist activity at mouse P2X7 receptors in FLIPR-based calcium flux assays [1], with structurally related analogs achieving IC50 values of 32 nM at rat P2X7 [2]. This validated target engagement profile makes the scaffold suitable for hit-to-lead optimization in programs addressing P2X7-mediated diseases including neuropathic pain, depression, and neurodegenerative disorders.

Chemical Biology: Fluorinated Probe Development

Incorporate 2-(4-fluorophenyl)oxazole into chemical probes requiring a fluorinated aromatic moiety with precisely balanced physicochemical properties. With a predicted XLogP3 of 2.100, zero hydrogen bond donors, and three hydrogen bond acceptors [1], this building block offers favorable permeability-solubility balance for cellular assay compatibility. The fluorine atom additionally provides a handle for 19F NMR-based binding studies and metabolic tracking, while the oxazole core contributes heteroatom-mediated target interactions without introducing undesired HBD-mediated efflux liabilities [2].

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